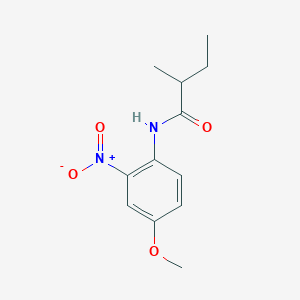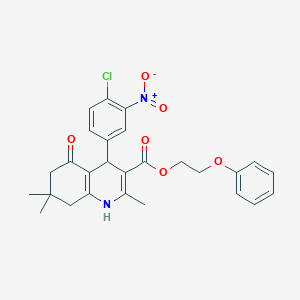![molecular formula C10H17NO3S B4988521 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine CAS No. 37741-52-9](/img/structure/B4988521.png)
4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine
説明
4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a bicyclic compound that has been studied for its potential use in various scientific applications. This compound has a unique structure that makes it a promising candidate for research in the fields of chemistry, biology, and medicine. In 2.0]hept-1-yl)morpholine.
作用機序
The mechanism of action of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is not fully understood. However, studies have shown that this compound has a unique structure that allows it to interact with specific biological targets. It is believed that this compound may act as an inhibitor or modulator of certain enzymes or receptors, which could make it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine has several biochemical and physiological effects. In vitro studies have shown that this compound has antifungal and antibacterial properties, which could make it a promising candidate for the development of new antimicrobial agents. Other studies have shown that this compound may have anti-inflammatory and analgesic effects, which could make it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is its unique structure, which makes it a promising candidate for research in various fields. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the biological activity of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine. One area of research is in the development of new drug candidates for the treatment of various diseases. Another area of research is in the study of the mechanism of action of this compound, which could provide insight into its potential uses in various fields. Additionally, there is potential for research in the development of new synthetic methods for the production of this compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a promising compound for research in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique structure and potential biological activity make it a promising candidate for the development of new drug candidates and other applications. However, further research is needed to fully understand the mechanism of action and potential uses of this compound.
合成法
The synthesis of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a cyclization reaction between a morpholine derivative and a sulfur-containing compound. This reaction is typically carried out under high pressure and high temperature conditions and requires careful monitoring to ensure the desired product is obtained.
科学的研究の応用
4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine has been studied for its potential use in several scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. Other areas of research include organic synthesis, biochemistry, and materials science.
特性
IUPAC Name |
1-morpholin-4-yl-6λ6-thiabicyclo[3.2.0]heptane 6,6-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c12-15(13)8-10(3-1-2-9(10)15)11-4-6-14-7-5-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDNIXGYCSFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CS2(=O)=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958776 | |
| Record name | 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine | |
CAS RN |
37741-52-9 | |
| Record name | 4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037741529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC141184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)

![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)

